Product packaging for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid(Cat. No.:CAS No. 848133-09-5)

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Cat. No.: B1148145
CAS No.: 848133-09-5
M. Wt: 191.65 g/mol
InChI Key: HGRZLDFRVZUAEP-BJILWQEISA-N
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Description

(E)-4-(Pyrrolidin-1-yl)but-2-enoic acid (CAS 848133-09-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is one of the most prevalent scaffolds in approved pharmaceuticals . The pyrrolidine ring offers distinct advantages for drug design, including the ability to efficiently explore pharmacophore space due to sp 3 -hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the ring's non-planarity . This versatile pyrrolidine scaffold is extensively utilized in the synthesis of compounds for treating various human diseases, including anticancer, antibacterial, and central nervous system agents . The specific (E) configuration of the but-2-enoic acid chain defines the spatial orientation of the molecule, which is critical for its interactions with biological targets. With a molecular weight of 191.66 g/mol and 98% purity, this product is supplied as a solid and is intended for research applications only . It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO2 B1148145 (E)-4-(pyrrolidin-1-yl)but-2-enoic acid CAS No. 848133-09-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

848133-09-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+;

InChI Key

HGRZLDFRVZUAEP-BJILWQEISA-N

SMILES

C1CCN(C1)CC=CC(=O)O

Isomeric SMILES

C1CCN(C1)C/C=C/C(=O)O.Cl

Canonical SMILES

C1CCN(C1)CC=CC(=O)O.Cl

Origin of Product

United States

Synthetic Methodologies for E 4 Pyrrolidin 1 Yl but 2 Enoic Acid

Direct Synthesis Approaches

Direct synthesis strategies for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid involve the strategic combination of precursor molecules that can be efficiently transformed into the target compound.

Precursor Identification and Design Strategies

The design of a synthetic route begins with the identification of suitable starting materials. For the synthesis of this compound, key precursors can be identified by dissecting the target molecule into logical synthons. The pyrrolidine (B122466) moiety can be introduced from pyrrolidine itself, a readily available cyclic secondary amine. The four-carbon backbone with the carboxylic acid and the double bond can be derived from various precursors, such as maleic anhydride or related butenoic acid derivatives.

A plausible retrosynthetic analysis suggests that the target molecule can be formed through the reaction of pyrrolidine with a suitable four-carbon electrophile already containing the carboxylic acid or a precursor group.

Table 1: Potential Precursors for the Synthesis of this compound

Precursor for Pyrrolidine MoietyPrecursor for Butenoic Acid Moiety
PyrrolidineMaleic anhydride
---4-halobut-2-enoic acid derivatives
---Itaconic acid

Detailed Reaction Pathways and Stepwise Transformations

The construction of this compound can be achieved through a sequence of well-established organic reactions.

Alkylation is a key step in forming the bond between the pyrrolidine nitrogen and the butenoic acid backbone. A direct approach involves the N-alkylation of pyrrolidine with a suitable 4-halobut-2-enoic acid derivative. For instance, reacting pyrrolidine with ethyl (E)-4-bromobut-2-enoate would lead to the formation of the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. nih.gov

Condensation reactions provide an alternative route to the target molecule. One such approach involves the reaction of pyrrolidine with maleic anhydride. This reaction initially forms a maleamic acid derivative, which can then be subjected to further transformations to yield the target compound. While this initial condensation is straightforward, subsequent steps would be required to reduce one of the carbonyl groups and establish the correct stereochemistry of the double bond.

Another potential condensation strategy involves the reaction of a suitable pyrrolidine-containing precursor with a molecule that can provide the rest of the butenoic acid chain. For instance, a Knoevenagel-type condensation could be envisioned, although this would require more complex starting materials.

The formation of the (E)-alkene is a critical aspect of the synthesis. In many synthetic strategies, the double bond is already present in one of the precursors. However, if a saturated precursor is used, an elimination reaction is necessary to introduce the unsaturation. masterorganicchemistry.com For example, if the synthesis starts with a 4-(pyrrolidin-1-yl)-3-hydroxybutanoic acid derivative, a dehydration reaction, typically under acidic conditions, would yield the butenoic acid. utdallas.edu Controlling the stereoselectivity of this elimination to favor the (E)-isomer is paramount and can often be influenced by the choice of reagents and reaction conditions. masterorganicchemistry.com The E2 elimination mechanism, which requires an anti-periplanar arrangement of the proton and the leaving group, can be exploited to achieve high stereoselectivity. youtube.com

Optimization of Synthetic Conditions

The efficiency and success of the synthesis of this compound depend on the careful optimization of reaction conditions for each step.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

ParameterInfluence on the Reaction
Solvent Affects solubility of reactants, reaction rate, and can influence stereoselectivity.
Temperature Controls the reaction rate; higher temperatures can favor elimination reactions and may affect product stability.
Base The choice and stoichiometry of the base are crucial in alkylation and elimination reactions to ensure complete reaction and minimize side products.
Catalyst In some condensation reactions, a catalyst may be required to facilitate the reaction.
Reaction Time Monitoring the reaction progress is essential to determine the optimal time for achieving high yield without significant decomposition or side product formation.

For the N-alkylation of pyrrolidine, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often suitable. The choice of base can range from inorganic carbonates like potassium carbonate to organic amines such as triethylamine, depending on the reactivity of the alkylating agent.

In elimination reactions, the temperature and the nature of the dehydrating agent are critical. For acid-catalyzed dehydrations, strong acids like sulfuric acid or phosphoric acid are commonly used, and the temperature needs to be carefully controlled to prevent charring and other side reactions.

By systematically varying these parameters, the yield and purity of the final product, this compound, can be maximized.

Catalyst Selection and Optimization

In the context of the nucleophilic substitution reaction between a 4-halobut-2-enoic acid and pyrrolidine, the reaction can often proceed without a specific catalyst, as the amine itself is the nucleophile. However, in certain instances, particularly with less reactive substrates or to enhance reaction rates and yields, phase-transfer catalysts (PTCs) can be employed. PTCs are particularly useful when dealing with reactants in immiscible phases, for instance, an aqueous phase containing a deprotonated pyrrolidine and an organic phase containing the halo-substituted butenoic acid ester.

Common PTCs that could be optimized for this synthesis include quaternary ammonium (B1175870) salts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). The optimization process would involve screening different PTCs at various catalyst loadings, typically ranging from 1 to 10 mol%, to identify the most efficient catalyst system that maximizes the yield of the desired product while minimizing reaction time and side product formation.

CatalystCatalyst Loading (mol%)Plausible Impact on Reaction
None0Baseline reactivity; may be sufficient under optimal conditions.
Tetrabutylammonium bromide (TBAB)1 - 10May enhance reaction rate by facilitating the transfer of the pyrrolidinide anion to the organic phase.
Benzyltriethylammonium chloride (TEBAC)1 - 10Similar to TBAB, can improve reaction efficiency in biphasic systems.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can significantly influence the rate and outcome of the nucleophilic substitution reaction for the synthesis of this compound. The solvent's polarity, proticity, and ability to solvate the reactants and transition state play a crucial role.

A range of polar protic and aprotic solvents can be considered for this synthesis. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.

N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are highly polar aprotic solvents that can effectively dissolve both the organic substrate and the amine, facilitating a homogeneous reaction environment and often leading to higher reaction rates.

Dimethyl sulfoxide (DMSO) is another powerful polar aprotic solvent that can accelerate the reaction.

Tetrahydrofuran (B95107) (THF) and 1,4-dioxane are less polar aprotic solvents but are also viable options, particularly when milder reaction conditions are desired.

N-methylpyrrolidin-2-one (NMP) is a high-boiling polar aprotic solvent that can be advantageous for reactions requiring elevated temperatures.

Acetonitrile (ACN) is a polar aprotic solvent with a lower boiling point, which can be beneficial for easier product isolation.

Polar protic solvents, such as alcohols, are generally less favored as they can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity. However, they may be used in certain cases, especially if the starting materials have limited solubility in aprotic solvents.

SolventTypeBoiling Point (°C)General Effect on Nucleophilic Substitution
N,N-dimethylformamide (DMF)Polar Aprotic153Generally promotes high reaction rates.
N,N-dimethylacetamide (DMAc)Polar Aprotic165Similar to DMF, effective at solvating reactants.
Dimethyl sulfoxide (DMSO)Polar Aprotic189Strong accelerating effect on reaction rates.
Tetrahydrofuran (THF)Polar Aprotic66A good general-purpose solvent for moderate reaction conditions.
1,4-dioxanePolar Aprotic101Similar to THF, with a higher boiling point.
N-methylpyrrolidin-2-one (NMP)Polar Aprotic202Useful for reactions requiring high temperatures.
Acetonitrile (ACN)Polar Aprotic82Facilitates easy work-up due to its volatility.

Temperature and Pressure Control in Reaction Systems

Temperature is a key parameter to control in the synthesis of this compound. The reaction is typically conducted within a temperature range of 0°C to the boiling point of the chosen solvent, with a preferred range of 0 to 100°C.

Lower Temperatures (0 - 25°C): Reactions are often initiated at lower temperatures, especially during the addition of reagents, to control any exothermic processes and minimize the formation of side products.

Moderate to Elevated Temperatures (25 - 100°C): The reaction mixture is often heated to increase the reaction rate. The optimal temperature will be a balance between achieving a reasonable reaction time and preventing the degradation of reactants or products.

Pressure is generally not a critical parameter for this type of liquid-phase reaction and is typically conducted at atmospheric pressure.

Temperature RangeRationale
0°C to room temperatureInitial mixing of reagents, control of exothermicity.
Room temperature to 100°CAcceleration of the reaction rate to achieve completion in a reasonable timeframe.

Reaction Time Optimization

The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent and to maximize the yield of the desired product. Reaction progress is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The reaction time can vary significantly, from a few hours to a full day, depending on the reactivity of the substrate and the reaction conditions employed. A typical range would be from 0.5 to 24 hours. Optimization involves analyzing the reaction mixture at different time points to determine when the product concentration is at its maximum and the starting material has been consumed.

Reaction Time (hours)Expected Outcome
0.5 - 4May be sufficient for highly reactive substrates and optimized conditions.
4 - 12A common range for achieving good conversion under moderate conditions.
12 - 24May be necessary for less reactive substrates or lower reaction temperatures.

Role of Reagents in Synthesis

In the nucleophilic substitution of a 4-halobut-2-enoic acid with pyrrolidine, a base is typically required to neutralize the hydrogen halide that is formed as a byproduct of the reaction. The choice of base and its stoichiometry are crucial for the success of the synthesis. An excess of pyrrolidine can also serve as the base.

A variety of inorganic and organic bases can be employed:

Inorganic Bases: Carbonates such as sodium hydrogen carbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) are common choices due to their mildness and ease of removal. Stronger inorganic bases like cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) can be used to enhance the reaction rate. Hydrides such as sodium hydride (NaH) and potassium hydride (KH) are strong, non-nucleophilic bases that can deprotonate the pyrrolidine to form a more potent nucleophile, though their use requires anhydrous conditions.

Organic Bases: Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used as they are soluble in organic solvents and can effectively scavenge the acid byproduct. Other organic bases such as N-methylmorpholine, pyridine, 4-(N,N-dimethylamino)pyridine (DMAP), lutidine, and collidine can also be utilized.

The stoichiometry of the base is typically at least one equivalent with respect to the 4-halobut-2-enoic acid to ensure complete neutralization of the generated acid. Often, a slight excess of the base (1.1 to 2.0 equivalents) is used to drive the reaction to completion.

BaseTypepKa of Conjugate AcidKey Characteristics
Sodium hydrogen carbonateInorganic6.35Mild, inexpensive, and easy to handle.
Potassium carbonateInorganic10.33A stronger base than NaHCO₃, commonly used.
TriethylamineOrganic10.75Common organic base, soluble in most organic solvents.
DiisopropylethylamineOrganic10.75A non-nucleophilic, sterically hindered base.
Cesium carbonateInorganic10.33Highly effective due to the high solubility of its salts.
Sodium hydrideInorganic~35A very strong, non-nucleophilic base requiring anhydrous conditions.

Leaving Group Chemistry

A primary route for the synthesis of this compound involves the nucleophilic substitution of a precursor molecule containing a suitable leaving group at the 4-position of the but-2-enoic acid backbone. Pyrrolidine, acting as a nucleophile, displaces the leaving group to form the target compound. The efficiency of this reaction is highly dependent on the nature of the leaving group.

Common leaving groups that can be employed in this synthesis include halides and sulfonate esters. The choice of the leaving group can influence reaction conditions and yields.

Halogen Atoms (Cl, Br, I): Alkyl halides are frequently used in nucleophilic substitution reactions. (E)-4-halobut-2-enoic acids or their esters can serve as electrophiles. The reactivity of the halide as a leaving group generally follows the trend I > Br > Cl, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide anion.

Sulfonate Esters (Mesylates, Tosylates): Methanesulfonic acid esters (mesylates) and p-toluenesulfonic acid esters (tosylates) are excellent leaving groups because their negative charge is stabilized by resonance. These are often prepared from the corresponding (E)-4-hydroxybut-2-enoic acid.

The reaction is typically carried out in a suitable solvent that can facilitate the nucleophilic substitution. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side reactions, such as elimination or polymerization.

Leaving GroupPrecursorGeneral Reactivity
Iodine (I)(E)-4-iodobut-2-enoic acidExcellent
Bromine (Br)(E)-4-bromobut-2-enoic acidGood
Chlorine (Cl)(E)-4-chlorobut-2-enoic acidModerate
Methanesulfonate (OMs)(E)-4-hydroxybut-2-enoic acid (via mesylation)Excellent
p-Toluenesulfonate (OTs)(E)-4-hydroxybut-2-enoic acid (via tosylation)Excellent

Stereoselective Synthesis and (E)-Isomer Control

The biological and chemical properties of 4-(pyrrolidin-1-yl)but-2-enoic acid are dependent on the geometry of the carbon-carbon double bond. The (E)-isomer is often the desired product, and its selective synthesis is a key challenge.

Strategies for Achieving (E)-Selectivity

Several synthetic strategies can be employed to ensure the formation of the (E)-isomer of the but-2-enoic acid backbone. These methods often establish the stereochemistry of the double bond before the introduction of the pyrrolidine moiety.

Wittig Reaction and its Variants: The Wittig reaction, particularly with stabilized ylides, is a powerful tool for the stereoselective synthesis of alkenes. To obtain the (E)-alkene, the Schlosser modification or the use of specific ylides that favor the thermodynamic (E)-product can be employed.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using phosphonate carbanions, is generally superior to the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters due to its high (E)-selectivity. The reaction of an appropriate phosphonate with an aldehyde will typically yield the (E)-isomer as the major product.

Starting from Alkynes: The partial reduction of a 4-substituted but-2-ynoic acid can also lead to the (E)-alkene. Dissolving metal reductions (e.g., sodium in liquid ammonia) are known to produce trans-alkenes from alkynes.

Claisen Rearrangement: The Claisen rearrangement of an appropriate allyl vinyl ether can be a stereoselective method to form a γ,δ-unsaturated ester with a defined (E)-double bond geometry, which could then be further manipulated to give the desired product.

Mechanistic Insights into Stereocontrol

The stereochemical outcome of the aforementioned reactions is governed by their respective mechanisms.

In the HWE reaction , the stereoselectivity is generally attributed to the thermodynamic stability of the intermediates. The formation of the anti-oxaphosphetane intermediate is favored, which then collapses to give the (E)-alkene.

For the Wittig reaction , the stereoselectivity is dependent on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene due to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-betaine intermediate.

In the case of alkyne reduction , the stereochemistry is determined by the reaction mechanism. The dissolving metal reduction proceeds through a radical anion intermediate, which is protonated to give a vinyl radical. The subsequent reduction and protonation steps lead to the thermodynamically more stable (E)-alkene.

Salt Formation and Derivatization during Synthesis

The final step in the synthesis of this compound often involves its conversion into a salt, typically a hydrochloride salt. This is a common practice for amino acids and amine-containing compounds for several reasons:

Improved Stability: Salts are often more crystalline and have higher melting points than the corresponding free bases, making them more stable for storage.

Ease of Purification: The formation of a crystalline salt can facilitate purification by recrystallization, allowing for the removal of impurities.

Enhanced Solubility: The hydrochloride salt of an amine is generally more soluble in water and other polar solvents compared to the free base.

The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid. This can be achieved by bubbling hydrogen chloride gas through a solution of the compound in an anhydrous organic solvent (e.g., diethyl ether, methanol) or by adding a solution of hydrochloric acid in a suitable solvent. The salt typically precipitates from the solution and can be collected by filtration. The formation of the deuterated analogue, (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride, and the piperidine analogue as a hydrochloride salt further illustrates the utility of this derivatization.

The reaction is a simple acid-base reaction where the basic nitrogen atom of the pyrrolidine ring is protonated by the hydrochloric acid.

Chemical Reactivity and Transformations of E 4 Pyrrolidin 1 Yl but 2 Enoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the derivatization of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, enabling the synthesis of esters, amides, and other related compounds.

Esterification Reactions

The conversion of this compound to its corresponding esters can be achieved through several standard methods. Given the presence of the basic pyrrolidine (B122466) nitrogen, acid-catalyzed esterification, such as the Fischer-Speier method, requires careful pH control to ensure the carboxylic acid is protonated without fully protonating the amine, which would render the substrate highly soluble in the aqueous phase and potentially hinder the reaction.

A milder and often more effective approach involves the activation of the carboxylic acid followed by reaction with an alcohol. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active ester intermediate, which readily reacts with primary or secondary alcohols to yield the desired ester.

Furthermore, the synthesis of Z-trisubstituted α,β-unsaturated esters can be accomplished via catalytic cross-metathesis reactions, offering a stereocontrolled route to these structures. nih.gov

Reaction Reagents and Conditions Product Notes
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat(E)-alkyl 4-(pyrrolidin-1-yl)but-2-enoateRequires careful pH control.
DCC/DMAP CouplingAlcohol, DCC, DMAP, Aprotic Solvent (e.g., Dichloromethane)(E)-alkyl 4-(pyrrolidin-1-yl)but-2-enoateGenerally high-yielding and proceeds under mild conditions.

Amide Formation

The synthesis of amides from this compound and a primary or secondary amine is a fundamental transformation. Direct reaction of the carboxylic acid with an amine is typically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, coupling agents are generally employed to facilitate this transformation.

Reagents such as B(OCH₂CF₃)₃ have proven effective for the direct amidation of various carboxylic acids with a broad range of amines, often allowing for simple purification without the need for aqueous workup or chromatography. acs.org Boronic acids have also been utilized as catalysts for direct amide formation, typically requiring the removal of water. acs.org Other common methods include the use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack by the amine. libretexts.orgyoutube.com The amide linkage is a critical component of peptides, and these coupling methods are central to their synthesis. libretexts.org

Reaction Reagents and Conditions Product Notes
Amide CouplingAmine (R¹R²NH), Coupling Agent (e.g., DCC, EDC, HATU), Aprotic Solvent(E)-N,N-dialkyl-4-(pyrrolidin-1-yl)but-2-enamideA widely applicable method for a variety of amines.
Boron-mediated AmidationAmine, B(OCH₂CF₃)₃, Acetonitrile(E)-N,N-dialkyl-4-(pyrrolidin-1-yl)but-2-enamideCan be performed open to the air with equimolar reactants. acs.org

Reduction to Alcohol or Aldehyde

The reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, (E)-4-(pyrrolidin-1-yl)but-2-en-1-ol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. acs.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups, such as esters or amides, that may be present in the molecule. acs.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation. Specialized reagents and conditions are required to stop the reduction at the aldehyde stage. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reaction Reagents and Conditions Product Notes
Reduction to Alcohol1. LiAlH₄, Anhydrous Ether/THF; 2. H₃O⁺ workup(E)-4-(pyrrolidin-1-yl)but-2-en-1-olLiAlH₄ is a strong, non-selective reducing agent.
Reduction to Aldehyde1. Conversion to Weinreb amide; 2. DIBAL-H, Low Temperature(E)-4-(pyrrolidin-1-yl)but-2-enalRequires a two-step process to avoid over-reduction.

Decarboxylation Pathways

The decarboxylation of α,β-unsaturated carboxylic acids, which involves the removal of the carboxyl group and the release of carbon dioxide, is not a facile process under mild conditions. stackexchange.comwikipedia.org However, the presence of a β-substituent that can stabilize an intermediate carbocation can facilitate this reaction. stackexchange.com In the case of this compound, the pyrrolidinyl group is at the γ-position, not the β-position, which may influence the reaction pathway.

Decarboxylation of α,β-unsaturated acids can sometimes be achieved through pyrolysis. stackexchange.com Another potential pathway involves isomerization to the β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic transition state, similar to the thermal decomposition of β-keto acids. stackexchange.com Additionally, transition metal catalysts, particularly copper compounds, can facilitate decarboxylation through the formation of carboxylate complexes. wikipedia.org

Reactions at the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to addition reactions, most notably reduction.

Hydrogenation and Reduction Reactions

The catalytic hydrogenation of the alkene functionality in this compound leads to the corresponding saturated carboxylic acid, 4-(pyrrolidin-1-yl)butanoic acid. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere.

The selective reduction of the carbon-carbon double bond in the presence of the carboxylic acid is generally achievable under standard hydrogenation conditions, as the reduction of a carboxylic acid requires more forcing conditions. The catalytic reduction of carboxylic acid derivatives has seen significant development, with both heterogeneous and homogeneous catalysts being employed. tue.nl For instance, formic acid can be used as a hydrogen source for the reduction of various functional groups in the presence of supported palladium catalysts. mdpi.com

It is also possible to achieve the simultaneous reduction of both the alkene and the carboxylic acid to yield 4-(pyrrolidin-1-yl)butan-1-ol. This would typically require a more powerful reducing agent and more vigorous reaction conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst, or the use of a stoichiometric reducing agent like LiAlH₄ under conditions that also favor alkene reduction.

Reaction Reagents and Conditions Product Notes
Alkene HydrogenationH₂, Catalyst (e.g., Pd/C, Pt/C), Solvent (e.g., Ethanol)4-(pyrrolidin-1-yl)butanoic acidSelective for the C=C double bond under standard conditions.
Alkene and Carboxylic Acid ReductionHigh Pressure H₂, Catalyst (e.g., Ru, Rh) or LiAlH₄4-(pyrrolidin-1-yl)butan-1-olRequires more forcing conditions to reduce both functional groups.

Electrophilic Additions

The electron-rich double bond in the butenoic acid moiety is susceptible to electrophilic attack. Reactions such as halogenation and hydrohalogenation are anticipated to proceed, leading to the formation of saturated derivatives.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is an expected transformation. This reaction would likely proceed through a halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated product. The regioselectivity of this addition would result in the halogens being added to the second and third carbons of the butanoic acid chain.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is also a probable reaction. masterorganicchemistry.com Following Markovnikov's rule is not straightforward due to the competing electronic effects of the carboxylic acid and the pyrrolidine group. However, protonation of the double bond would lead to a resonance-stabilized carbocation, which would then be attacked by the halide ion. masterorganicchemistry.com The reaction of butadiene with an acid, for instance, results in both 1,2- and 1,4-addition products. masterorganicchemistry.com

Table 1: Expected Products of Electrophilic Addition Reactions
ReactantReagentExpected Major Product
This compoundBr₂2,3-Dibromo-4-(pyrrolidin-1-yl)butanoic acid
This compoundHCl3-Chloro-4-(pyrrolidin-1-yl)butanoic acid

Nucleophilic Additions

The presence of the electron-withdrawing carboxylic acid group renders the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. A wide range of nucleophiles, including amines, thiols, and carbanions, could potentially react under appropriate conditions to form a variety of adducts. This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 2: Potential Nucleophilic Addition Reactions
NucleophileExpected Product
Ammonia (B1221849) (NH₃)3-Amino-4-(pyrrolidin-1-yl)butanoic acid
Ethanethiol (C₂H₅SH)3-(Ethylthio)-4-(pyrrolidin-1-yl)butanoic acid
Diethyl malonate3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-4-(pyrrolidin-1-yl)butanoic acid

Cycloaddition Reactions

The double bond in This compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govresearchgate.net Its reactivity would be influenced by the electronic nature of the diene. With electron-rich dienes, the reaction is expected to proceed, yielding a six-membered ring adduct. The stereochemistry of the resulting cycloadduct would be controlled by the endo rule, as is typical for Diels-Alder reactions. nih.gov Intramolecular versions of this reaction could also be envisioned if a diene system were tethered to the pyrrolidine ring or the carboxylic acid. mdpi.com

Reactions at the Pyrrolidine Ring Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine, making it a nucleophilic and basic center. This allows for a range of reactions that modify the pyrrolidine moiety directly.

N-Alkylation and Acylation

The lone pair of electrons on the nitrogen atom can readily attack alkylating and acylating agents.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt, as discussed in the next section.

N-Acylation: Acylation with acyl chlorides or anhydrides would result in the formation of an N-acylpyrrolidinium species. However, as a tertiary amine, the initial product would be an unstable acylammonium salt, which could potentially lead to further reactions depending on the conditions.

Quaternization of the Amine

As a tertiary amine, the pyrrolidine nitrogen can be readily quaternized by reaction with an alkyl halide. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. This transformation would significantly alter the electronic properties and solubility of the molecule.

Table 3: Quaternization of the Pyrrolidine Nitrogen
Alkylating AgentProduct
Methyl Iodide (CH₃I)(E)-4-(1-methylpyrrolidin-1-ium-1-yl)but-2-enoate iodide
Ethyl Bromide (C₂H₅Br)(E)-4-(1-ethylpyrrolidin-1-ium-1-yl)but-2-enoate bromide

Ring Opening or Rearrangement Reactions

The pyrrolidine ring is generally stable and not prone to ring-opening or rearrangement reactions under standard conditions. Such transformations would typically require harsh conditions or the use of specific reagents designed to cleave C-N bonds, such as in the von Braun reaction, which is not directly applicable here in its classic form. Therefore, ring integrity is expected to be maintained during most synthetic manipulations of the other functional groups.

Intermolecular and Intramolecular Reactivity

A detailed analysis of the intermolecular and intramolecular reactivity of this compound is precluded by the absence of specific research data in the scientific literature. The following sections outline the theoretically expected, but currently undocumented, reactivity based on the compound's functional groups.

Intermolecular Reactivity

Intermolecular reactions involve the interaction of two or more molecules. For this compound, these would primarily involve the carboxylic acid, the pyrrolidine nitrogen, and the carbon-carbon double bond.

Table 1: Postulated Intermolecular Reactions of this compound

Reactant TypePotential ReactionExpected Product Class
AlcoholsFischer EsterificationEsters
AminesAmide CouplingAmides
Michael DonorsMichael AdditionSubstituted butanoic acid derivatives
DienesDiels-Alder ReactionCycloadducts

Note: The reactions listed in this table are hypothetical and require experimental validation.

Intramolecular Reactivity

Intramolecular reactions occur within a single molecule. The structure of this compound allows for the possibility of cyclization reactions, potentially leading to the formation of bicyclic or lactone-containing structures.

Table 2: Postulated Intramolecular Transformations of this compound

Reaction TypePotential Product
Intramolecular CyclizationLactone or bicyclic amide formation

Note: The transformations listed in this table are theoretical and contingent on experimental verification.

Spectroscopic and Analytical Characterization of E 4 Pyrrolidin 1 Yl but 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structure Elucidation and Stereochemistry

The ¹H NMR spectrum of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid hydrochloride, typically recorded on a 400 MHz spectrometer using a deuterated solvent such as D₂O and tetramethylsilane (B1202638) (TMS) as an internal reference, would be expected to exhibit distinct signals corresponding to the different sets of protons in the molecule.

The presence of the (E)-alkene configuration is confirmed by the large coupling constant (typically 12-18 Hz) observed between the vinyl protons at C2 and C3. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating pyrrolidine (B122466) ring. In the hydrochloride salt, the protonation of the nitrogen atom in the pyrrolidine ring leads to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0dt1HH-3
~6.1d1HH-2
~3.9d2HH-4
~3.6m4HH-2', H-5'
~2.1m4HH-3', H-4'
~11-12br s1HCOOH
~10-11br s1HN⁺-H

Note: The chemical shifts for the COOH and N⁺-H protons are broad and their position can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, while the sp² carbons of the double bond will be in the characteristic alkene region. The sp³ carbons of the pyrrolidine ring will be found further upfield.

Table 2: Predicted ¹³C NMR Data for this compound hydrochloride

Chemical Shift (ppm)Assignment
~170C-1 (C=O)
~140C-3
~125C-2
~55C-4
~53C-2', C-5'
~24C-3', C-4'

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak between the signals of H-2 and H-3 would confirm their vicinal relationship. Similarly, correlations between the protons on the pyrrolidine ring would help in assigning their specific signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, a correlation between the H-4 protons and the C-2 and C-3 carbons would confirm the attachment of the pyrrolidinomethyl group to the butenoic acid chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for the carboxylic acid, alkene, and amine salt functionalities.

Table 3: Predicted IR Absorption Bands for this compound hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
2700-2250Broad, MediumN⁺-H stretch (amine salt)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1200-1100MediumC-N stretch
~970StrongC-H bend (trans-alkene)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound hydrochloride, with a molecular formula of C₈H₁₄ClNO₂, the molecular weight is 191.66 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected, although it might be weak. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Table 4: Predicted Mass Spectral Fragmentation for this compound hydrochloride

m/zPossible Fragment
155[M - HCl]⁺
110[M - HCl - COOH]⁺
84[C₄H₈N]⁺ (pyrrolidinomethyl cation)
70[C₄H₈N - H₂]⁺

The fragmentation would likely be initiated by the loss of HCl, followed by decarboxylation or cleavage of the bond between C3 and C4. The pyrrolidinomethyl cation would be a prominent and stable fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the α,β-unsaturated carboxylic acid system.

The presence of the electron-donating pyrrolidine group conjugated with the electron-withdrawing carboxylic acid group through the double bond would be expected to cause a bathochromic (red) shift in the absorption maximum compared to a simple α,β-unsaturated carboxylic acid. The λ(max) would likely fall in the range of 220-260 nm. The exact position of the absorption maximum can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods utilized for these purposes.

High-Performance Liquid Chromatography is a primary and highly effective technique for the analysis of this compound. Given the compound's polarity and zwitterionic nature at certain pH values, reversed-phase HPLC is the most suitable approach. This method allows for excellent separation and quantification.

A typical HPLC method for a pyrrolidine derivative involves a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to maintain a consistent pH. pensoft.net The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by ensuring the consistent protonation of the analyte. Detection is commonly achieved using a UV detector, as the carbon-carbon double bond conjugated to the carboxylic acid in the molecule absorbs UV light.

A developed and validated RP-HPLC method is crucial for identifying process-related impurities and degradation products. pensoft.net The conditions can be optimized to ensure the method is accurate, precise, and specific for the intended analysis.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography is generally less suitable for the direct analysis of this compound. This is due to the compound's low volatility and thermal lability, which are consequences of its ionic character as an amino acid. At the high temperatures required for GC analysis, the compound is likely to decompose rather than volatilize.

To analyze this compound using GC, a derivatization step is necessary. This chemical modification converts the non-volatile amino acid into a more volatile and thermally stable derivative. A common approach is silylation, where active hydrogens in the molecule (on the carboxylic acid and potentially the amine if it is in its protonated form) are replaced with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

Once derivatized, the compound can be separated on a non-polar or mid-polar capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Potential Gas Chromatography Method Parameters (Post-Derivatization)

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample of this compound. This analysis provides experimental confirmation of the compound's empirical and molecular formula, C₈H₁₃NO₂. The experimentally determined values are compared against the theoretically calculated percentages. A close agreement (typically within ±0.4%) between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition.

Table 3: Elemental Composition of this compound (C₈H₁₃NO₂)

ElementSymbolAtomic WeightMolecular Weight ContributionTheoretical Mass %
CarbonC12.01196.08861.90%
HydrogenH1.00813.1048.44%
NitrogenN14.00714.0079.03%
OxygenO15.99931.99820.63%
Total 155.197 100.00%

Crystallography and X-ray Diffraction for Solid-State Structure Determination

The analysis provides data on the crystal system, space group, and unit cell dimensions. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

As of the latest literature search, a public crystal structure for this compound has not been reported. The table below illustrates the type of data that would be obtained from such an analysis.

Table 4: Crystallographic Data (Hypothetical for this compound)

ParameterValue
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (Molecules per unit cell) Not Available

Compound Reference Table

Computational and Theoretical Studies of E 4 Pyrrolidin 1 Yl but 2 Enoic Acid

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom of bonds in (E)-4-(pyrrolidin-1-yl)but-2-enoic acid define its molecular geometry and conformational landscape. These features are crucial as they dictate how the molecule interacts with its environment. Computational methods, particularly quantum mechanics calculations, provide the necessary tools to investigate these properties.

The primary goal of energy minimization is to find the most stable three-dimensional structure of the molecule, known as the global minimum conformer. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.

A computational study would typically employ methods like Density Functional Theory (DFT), often with a basis set such as 6-31G*, to perform geometry optimization. The starting point would be a plausible 3D structure of this compound. The optimization algorithm would then iteratively modify the geometry until a stationary point on the potential energy surface is reached. The resulting structure represents a stable conformer, characterized by zero gradients for all atomic coordinates. Key structural parameters for the optimized geometry would include the bond lengths of the carboxylic acid group, the C=C double bond, the C-N bond, and the internal angles of the pyrrolidine (B122466) ring.

Beyond the single lowest-energy structure, a molecule can exist in several other stable conformations, or local minima. Exploring the conformational landscape involves identifying these different conformers and the energy barriers that separate them. This is typically achieved by systematically rotating the single bonds (dihedral angles) in the molecule.

For this compound, the key rotatable bonds are the C-C and C-N bonds connecting the pyrrolidine ring to the butenoic acid chain. A potential energy surface scan would be performed by rotating these bonds in increments (e.g., 10 or 15 degrees) and calculating the energy at each step. The results would reveal various low-energy conformers, distinguished by the orientation of the pyrrolidine ring relative to the planar butenoic acid moiety. The energy differences between these conformers and the transition state barriers would indicate the flexibility of the molecule at different temperatures.

The table below outlines the key dihedral angles that would be investigated during such a conformational analysis.

Dihedral AngleAtoms InvolvedDescription
ω1O=C-C=CDefines the planarity and orientation of the carboxylic acid group relative to the alkene.
ω2C=C-C-NDefines the rotation around the single bond between the alkene and the methylene (B1212753) group attached to the nitrogen.
ω3C-C-N-C(ring)Defines the primary orientation of the pyrrolidine ring relative to the butenoic acid chain.

Electronic Structure Properties

The arrangement of electrons within a molecule governs its chemical reactivity, polarity, and spectroscopic properties. Analyzing the electronic structure provides insight into how the molecule will behave in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring, specifically on the nitrogen atom, which has a lone pair of electrons. The LUMO is anticipated to be distributed across the electron-deficient π-system of the α,β-unsaturated carboxylic acid. A smaller HOMO-LUMO gap would suggest higher reactivity.

The following table details the conceptual properties of the frontier orbitals for this molecule.

OrbitalExpected LocalizationImplied Reactivity
HOMO Pyrrolidine ring (especially the Nitrogen atom)Site for electrophilic attack (electron donation).
LUMO Conjugated system (C=C-C=O)Site for nucleophilic attack (electron acceptance).
HOMO-LUMO Gap Energy (LUMO) - Energy (HOMO)A smaller gap indicates higher kinetic reactivity and lower chemical stability.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution across the molecule's surface. It is generated by calculating the electrostatic potential at different points on the electron density surface. The ESP map uses a color spectrum to indicate charge regions: red typically signifies areas of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles).

In a theoretical ESP map of this compound, distinct regions of charge would be visible. The area around the oxygen atoms of the carboxylic acid group would be intensely red, indicating a high negative potential and a propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group (-OH) would be strongly blue, showing a high positive potential, making it a prime hydrogen bond donor site. The region around the pyrrolidine nitrogen would show a moderate negative potential due to its lone pair.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Currently, there are no publicly available, detailed computational studies on the vibrational frequency analysis of this compound. Such an analysis, typically performed using methods like Density Functional Theory (DFT), would provide predicted wavenumbers for the fundamental vibrational modes of the molecule. These theoretical spectra (e.g., Infrared and Raman) are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific bands to the stretching, bending, and torsional motions of the molecule's functional groups.

A complete vibrational analysis would involve:

Optimization of the ground state geometry of the molecule.

Calculation of the harmonic vibrational frequencies.

Visualization of the normal modes to understand the nature of the vibrations.

Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies

As no specific data is available, this table is a template illustrating how such data would be presented if a computational study were to be conducted.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic AcidData Not Available
C=O StretchCarboxylic AcidData Not Available
C=C StretchAlkeneData Not Available
C-N StretchPyrrolidineData Not Available
C-H BendingAlkyl/AlkenylData Not Available

Reaction Mechanism Modeling

A detailed investigation into the reaction mechanisms involving this compound through computational modeling is not present in the current scientific literature. Such studies would be crucial for understanding its formation, for instance, via the conjugate addition of pyrrolidine to a suitable butenoic acid derivative, or its subsequent chemical transformations.

Reaction mechanism modeling would typically involve:

Mapping the potential energy surface of the reaction.

Locating and characterizing the transition state structures.

Calculating the activation energies to determine the reaction kinetics.

Without these studies, a computational perspective on the reactivity and synthetic pathways for this compound remains unexplored.

Intermolecular Interactions and Aggregation Studies

There is a lack of published research on the intermolecular interactions and aggregation behavior of this compound from a computational standpoint. Due to its structure, containing both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen and the pyrrolidine nitrogen), the molecule has the potential to form various intermolecular assemblies.

Computational studies in this area would focus on:

Investigating the formation of dimers, particularly the common carboxylic acid dimer motif.

Analyzing other potential hydrogen bonding networks.

Calculating the binding energies of these aggregates to understand their stability.

Simulating its behavior in different solvents to understand solvation effects.

Synthesis and Chemical Properties of Derivatives and Analogs

Modification of the Carboxylic Acid Group

The carboxylic acid functional group in (E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily esters and amides.

Esterification: Esters of this compound can be synthesized through standard esterification protocols. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the reaction with ethanol (B145695) would yield ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amide Formation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For example, reaction with ammonia (B1221849) would produce (E)-4-(pyrrolidin-1-yl)but-2-enamide.

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl R-COCl + 2R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻

These modifications allow for the introduction of a wide range of functional groups, which can significantly alter the physicochemical properties of the parent molecule.

Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers several avenues for modification, including substitution on the ring carbons and N-alkylation.

Substitution on the Pyrrolidine Ring: The synthesis of substituted pyrrolidine rings can be achieved through various methods, such as starting from substituted proline derivatives or through stereoselective cyclization of acyclic precursors. stackexchange.com For instance, using a substituted proline as the starting material would introduce substituents at specific positions on the pyrrolidine ring. Another approach involves the hydrogenation of substituted pyrroles, which can lead to the formation of functionalized pyrrolidines with multiple stereocenters. libretexts.orgnih.gov

N-Alkylation and Analogs: While the nitrogen of the pyrrolidine ring in the parent compound is already substituted, it's possible to synthesize analogs with different cyclic amines. For example, the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid has been described, which involves the reaction of (2E)-4-bromo-2-butenoic acid with piperidine. chembk.com A similar approach can be inferred for the synthesis of the title compound using pyrrolidine. The general reaction involves the nucleophilic substitution of a halide by the secondary amine:

R₂NH + Br-CH₂-CH=CH-COOH → R₂N-CH₂-CH=CH-COOH + HBr

This method allows for the introduction of various cyclic amines, leading to a diverse range of analogs.

Alterations to the Unsaturated Butenoic Acid Chain

The unsaturated butenoic acid chain provides opportunities for modification at the double bond and alterations to the carbon skeleton.

Reactions of the Double Bond: The carbon-carbon double bond in the butenoic acid chain is susceptible to electrophilic addition reactions. libretexts.org For instance, halogenation with bromine (Br₂) would lead to the formation of a dibromo derivative. Hydrohalogenation with HBr would result in the addition of hydrogen and bromine across the double bond. The regioselectivity of this addition is influenced by the electron-withdrawing nature of the carboxyl group. libretexts.org

Chain Homologation and Isomerization: The length of the butenoic acid chain can be altered through various synthetic strategies, such as homologation reactions. Additionally, under certain conditions, the position of the double bond can be isomerized. In the presence of a strong base, α,β-unsaturated carboxylic acids can interconvert with their β,γ-unsaturated isomers. libretexts.org

Stereoisomers and their Chemical Characteristics

The presence of the double bond in 4-(pyrrolidin-1-yl)but-2-enoic acid gives rise to geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance between the substituents on the double bond. This difference in stability affects their physical properties, such as melting point and boiling point. The chemical reactivity of the isomers can also differ. For example, the geometry of the molecule can influence the rate and stereochemical outcome of reactions involving the double bond or the carboxylic acid group.

The synthesis of the (Z)-isomer, such as (Z)-4-aminobut-2-enoic acid, has been reported and these compounds exhibit distinct chemical and biological properties compared to their (E)-counterparts. wikipedia.org The physical properties of E/Z isomers of but-2-enoic acid derivatives are expected to differ due to variations in their crystal packing and intermolecular forces. docbrown.info

Comparative Analysis of Reactivity and Stability among Derivatives

The reactivity and stability of the derivatives of this compound are influenced by the nature of the functional groups introduced.

Reactivity: The reactivity of the carbonyl group in the carboxylic acid derivatives follows the general trend: acyl chlorides > esters > amides. This is due to the decreasing electrophilicity of the carbonyl carbon as the electron-donating ability of the substituent on the carbonyl group increases.

Stability: The stability of the derivatives is also dependent on the substituents. For instance, the introduction of bulky groups on the pyrrolidine ring can enhance metabolic stability by sterically hindering enzymatic degradation. The α,β-unsaturated system itself can be susceptible to degradation, such as decarboxylation under certain conditions, particularly if there are stabilizing groups at the β-position. stackexchange.com Generally, α,β-unsaturated esters and amides are more stable than the corresponding aldehydes and ketones. rsc.org

Below is an interactive table summarizing the expected relative reactivity of different derivatives.

Derivative TypeGeneral StructureRelative Reactivity of Carbonyl GroupNotes
Acyl ChlorideR-COClVery HighHighly susceptible to nucleophilic attack.
EsterR-COOR'ModerateLess reactive than acyl chlorides.
AmideR-CONR'R''LowThe least reactive of the common carboxylic acid derivatives due to resonance stabilization.
Carboxylic AcidR-COOHModerateCan be activated to increase reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves condensation reactions between pyrrolidine derivatives and α,β-unsaturated carbonyl intermediates. For example, analogous compounds like 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid are synthesized via nucleophilic addition followed by oxidation (e.g., using Jones reagent) . Optimization includes controlling reaction temperature (0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry (E/Z configuration) and hydrogen bonding patterns.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) by referencing databases like the Cambridge Structural Database .
  • HPLC-MS : Assess purity and molecular weight. Use reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How should this compound be stored to maintain stability?

  • Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and light, as the α,β-unsaturated carboxylic acid moiety is prone to hydrolysis and photodegradation. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). For example, LUMO maps identify electrophilic sites for nucleophilic attack, while vibrational frequency analysis confirms thermodynamic stability . Coupled-cluster methods (e.g., RI-MP2) refine energy corrections for reaction pathway modeling .

Q. What strategies validate the biological activity of derivatives of this compound?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing pyrrolidine with piperidine) and assess potency via enzyme inhibition assays (e.g., IC50_{50} measurements) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate with in vitro cell-based assays .

Q. How do substituents on the pyrrolidine ring influence the compound’s reactivity and applications?

  • Answer :

  • Electron-Donating Groups (e.g., methyl) : Increase nucleophilicity of the pyrrolidine nitrogen, enhancing interactions with electrophilic biological targets .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce reaction rates in acylation but improve metabolic stability in vivo .
  • Comparative Studies : Analogs like 4-oxo-4-(p-tolyl)but-2-enoic acid show reduced reactivity due to ketone stabilization, highlighting the critical role of the carboxylic acid group in hydrogen bonding .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported yields may arise from solvent polarity effects (e.g., DMF vs. THF) or catalytic conditions. Replicate experiments with controlled variables (e.g., moisture-free environments) .
  • Advanced Characterization : Use synchrotron radiation for high-resolution X-ray diffraction to resolve minor conformational isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.